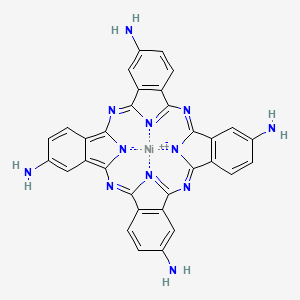

Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine

Description

Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine (NiTAPc) is a metallomacrocyclic compound with a planar structure featuring four amino (-NH₂) substituents at the 2, 9, 16, and 23 positions of the phthalocyanine ring. The amino groups enhance solubility in polar solvents and enable covalent functionalization, making NiTAPc versatile for applications in catalysis, energy storage, and optoelectronics .

Synthesis: NiTAPc is typically synthesized via tetramerization of 4-amino-substituted phthalonitrile precursors in the presence of nickel salts (e.g., NiCl₂) under inert conditions . Post-synthetic modifications, such as polymerization, have been achieved electrochemically to form conductive hybrids with plasmonic nanoparticles .

Properties

Molecular Formula |

C32H20N12Ni |

|---|---|

Molecular Weight |

631.3 g/mol |

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) |

InChI |

InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |

InChI Key |

GJMLEICURSJLEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] |

Related CAS |

123257-00-1 |

Origin of Product |

United States |

Preparation Methods

Electrochemical Deposition Approach

A recent and innovative preparation method involves the electrochemical deposition of Nickel(II) tetraamino-phthalocyanine (AmNiPc) from a solution containing the compound in dimethylformamide (DMF). This method offers an alternative to traditional vacuum-based deposition techniques and is suitable for film formation on conductive substrates such as indium-tin oxide (ITO).

-

- Prepare a 0.1 mM solution of Nickel(II) tetraamino-phthalocyanine in DMF.

- Homogenize the solution by ultrasonic mixing and purge with argon for 15 minutes.

- Use a three-electrode system with glassy carbon or ITO as the working electrode, Ag wire as the pseudoreference electrode, and a glassy carbon rod as the counter electrode.

- Conduct cyclic voltammetry (CV) scans in the potential range of −1.8 V to +1.4 V at a scan rate of 0.1 V/s for multiple cycles (3, 5, 10, or 15).

- The electrochemical polymerization results in the deposition of an AmNiPc layer on the electrode surface.

-

- Enables formation of uniform films without the need for physical vapor deposition.

- The amino groups actively participate in the polymerization and film formation.

- The resulting films exhibit electronic properties comparable to those prepared by vacuum deposition.

-

- The deposited layers have been studied by cyclic voltammetry, atomic force microscopy, UV–vis spectroscopy, ATR-IR, X-ray diffraction, and photoemission spectroscopies confirming the structural and electronic integrity of the compound in film form.

| Parameter | Details |

|---|---|

| Electrolyte | 0.1 mM AmNiPc in DMF |

| Working Electrode | Glassy carbon or ITO |

| Reference Electrode | Silver wire (pseudo) |

| Counter Electrode | Glassy carbon rod |

| Potential Range | −1.8 V to +1.4 V |

| Scan Rate | 0.1 V/s |

| Number of Scan Cycles | 3, 5, 10, or 15 (10 typical for studies) |

Classical Synthetic Route via Condensation and Substitution

Another established method involves the chemical synthesis of the tetraamino-substituted phthalocyanine through condensation reactions and subsequent functional group transformations:

Step 1: Synthesis of Nickel(II) Tetracarboxyphthalocyanine

- React nickel acetate, ammonium chloride, and 1,2,4-benzene tricarboxylic anhydride in nitrobenzene at elevated temperatures (~185°C) with catalytic ammonium molybdate and urea.

- The reaction yields nickel(II) tetra formamido phthalocyanine as a blue-green solid.

Step 2: Conversion to Tetraamino Derivative

- The tetra formamido phthalocyanine is treated with 2 M potassium hydroxide solution at 90°C for 10 hours to convert formamido groups to amino groups.

- The reaction mixture is acidified to precipitate the product, which is then purified by washing and drying.

Step 3: Purification

- The final tetraamino-substituted nickel(II) phthalocyanine is isolated as a solid with metallic luster and characterized by elemental analysis, IR, UV-vis, thermal, and X-ray diffraction studies.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Tetra formamido NiPc synthesis | Nickel acetate, ammonium chloride, benzene tricarboxylic anhydride, nitrobenzene, ammonium molybdate, urea, 185°C, 5 h | Blue-green nickel tetra formamido phthalocyanine |

| Conversion to tetraamino NiPc | 2 M KOH, 90°C, 10 h | This compound |

| Purification | Acidification, washing, drying | Pure tetraamino NiPc |

Alternative Substitution via Anilido Linkages

In some studies, tetra anilido nickel(II) phthalocyanines are prepared by condensation of tetra carboxy nickel(II) phthalocyanine with aniline or substituted anilines, which can be considered a related approach to introduce amino functionalities indirectly:

-

- React 2,9,16,23-tetracarboxy nickel(II) phthalocyanine with aniline derivatives under appropriate conditions to form tetra anilido substituted NiPc.

- This method allows tuning of electronic properties through substitution on the aniline ring.

-

- The complexes are dark green solids, characterized by elemental analysis, IR, UV-vis, thermal analysis, and X-ray powder diffraction.

Research Findings and Comparative Analysis

- Electrochemical deposition provides a facile and efficient method to prepare thin films of Nickel(II) tetraamino-phthalocyanine with properties comparable to physical vapor deposition films, but with simpler equipment and conditions.

- Classical chemical synthesis routes, while more time-consuming, allow for bulk preparation and modification of substituents.

- Thermal and spectroscopic characterizations confirm the structural integrity and stability of the synthesized compounds.

- The presence of amino groups enhances solubility and reactivity, facilitating film formation and potential applications in organic electronics.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Electrochemical Deposition | CV in DMF solution, film formation on ITO/glassy carbon | Simple, no vacuum needed, uniform films | Requires electrochemical setup |

| Classical Condensation & Substitution | Multi-step synthesis from phthalonitrile derivatives and metal salts | Bulk synthesis, well-established chemistry | Longer synthesis time, purification needed |

| Anilido Substitution | Reaction of tetracarboxy NiPc with anilines | Tunable electronic properties | Indirect amino introduction, complex purification |

Chemical Reactions Analysis

Redox Reactions in Solution

NiPc-4NH₂ undergoes reversible redox processes involving the phthalocyanine ring and nickel center. Cyclic voltammetry studies reveal three distinct redox couples in dimethylformamide (DMF):

| Redox Process | Potential Range (V) | Electron Transfer | Reference |

|---|---|---|---|

| [NiPc²⁻]/[NiPc¹⁻]¹⁺ | -0.1 | 1-electron | |

| [NiPc²⁻]/[NiPc³⁻]¹⁻ | -1.5 | 1-electron | |

| [NiPc³⁻]¹⁻/[NiPc⁴⁻]²⁻ | -1.9 | 1-electron |

-

Ionization Potential (IP) : ~5.1 eV

-

Electron Affinity (EA) : ~3.7 eV

These values indicate strong electron donor-acceptor capabilities, critical for applications in organic electronics .

Coordination Chemistry

The amino groups facilitate coordination with transition metals and organic ligands, altering electronic properties:

| Reaction Type | Observed Effect | Reference |

|---|---|---|

| Axial ligand coordination | Shifts Q-band absorption (λₘₐₓ = 674 nm → 705 nm) | |

| Peripheral substitution | Enhanced π-electron delocalization (red shift ~75 nm) |

Substituents on the phthalocyanine ring significantly impact thermal stability and solubility. For example:

Electrochemical Deposition

Electropolymerization of NiPc-4NH₂ on indium-tin oxide (ITO) substrates involves NH₂-group engagement, forming stable thin films:

| Parameter | Value/Observation | Reference |

|---|---|---|

| Electrolyte | 0.1 M TBABF₄/DMF | |

| Deposition mechanism | Covalent bonding via NH₂ oxidation | |

| Film morphology (AFM) | Root-mean-square roughness: 4.2 nm |

This method produces films with electronic properties comparable to vacuum-deposited layers .

Thermal Decomposition Kinetics

Thermogravimetric analysis (TGA) in air reveals multi-step decomposition:

| Complex | Decomposition Range (°C) | Weight Loss (%) | Activation Energy (kJ/mol) |

|---|---|---|---|

| NiPc-4NH₂ | 470–500 | ~34.6 | 85–110 |

| Tetra carboxy derivative | 350–480 | 19.9–34.6 | 70–95 |

Kinetic parameters were calculated using the Horowitz-Metzger method, confirming higher thermal stability for amino-substituted derivatives .

Substitution Reactions

The amino groups enable nucleophilic substitution with electrophiles:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Condensation with aldehydes | Reflux in DMF, 24 hrs | Schiff base-functionalized Pc | |

| Acylation | AcCl, pyridine, RT | Acetylated derivatives |

These reactions expand solubility and tailor electronic properties for sensor applications .

Key Research Findings

-

Electronic Structure : NH₂ substitution lowers the HOMO-LUMO gap by 0.3 eV compared to unsubstituted NiPc, enhancing charge transport .

-

Sensor Performance : NiPc-4NH₂ exhibits NH₃ sensitivity at ppm levels due to NH₂-NH₃ hydrogen bonding .

-

Catalytic Activity : Demonstrated oxygen reduction reaction (ORR) activity in alkaline media, with onset potential at -0.25 V vs Ag/AgCl .

This compound’s reactivity and stability make it a versatile candidate for advanced materials science and catalysis.

Scientific Research Applications

Organic Electronics

Nickel(II) tetraaminophthalocyanine is widely studied for its potential applications in organic electronic devices. Its conjugated structure allows for efficient charge transport, making it suitable for:

- Solar Cells : AmNiPc can be incorporated into organic solar cells to enhance light absorption and charge mobility. Studies have shown that films made from AmNiPc exhibit good photovoltaic properties when combined with inorganic semiconductors .

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to form stable thin films through electrochemical deposition makes it a candidate for use in OLEDs. The electrochemical characteristics of AmNiPc have been investigated to optimize its performance in such devices .

- Field-Effect Transistors : Due to its high electron mobility, AmNiPc can be utilized in the fabrication of field-effect transistors, potentially improving their efficiency and speed .

Sensing Technologies

AmNiPc has shown promise as a material for sensors, particularly in detecting gases and biological molecules:

- Gas Sensors : The compound has been explored for its ability to detect various gases such as ammonia and nitrogen oxides. Its electrochemical properties allow for sensitive detection mechanisms that can operate at room temperature .

- Biosensors : The incorporation of AmNiPc into biosensor designs enables the detection of biomolecules like dopamine. The amine groups on the phthalocyanine structure facilitate interactions with biological analytes, enhancing sensor specificity and sensitivity .

Catalysis

Nickel(II) tetraaminophthalocyanine plays a role in catalysis, particularly in:

- Photocatalysis : The compound has been investigated for its photocatalytic properties under light irradiation. It can facilitate chemical reactions that are beneficial for environmental applications, such as the degradation of pollutants .

- Electrocatalysis : AmNiPc has been used as an electrocatalyst in various electrochemical reactions. Its ability to undergo redox reactions makes it suitable for applications in fuel cells and batteries .

Photodynamic Therapy

Recent studies have indicated that Nickel(II) tetraaminophthalocyanine may have applications in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species upon light activation. This property is particularly useful in cancer treatment, where targeted activation can lead to localized destruction of tumor cells without harming surrounding tissues .

Table 1: Summary of Applications of Nickel(II) Tetraaminophthalocyanine

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Electronics | Solar Cells, OLEDs | Enhanced charge mobility; effective light absorption |

| Sensing Technologies | Gas Sensors (NH3, NOx), Biosensors | High sensitivity; effective at room temperature |

| Catalysis | Photocatalysis, Electrocatalysis | Effective in pollutant degradation; useful in fuel cells |

| Photodynamic Therapy | Cancer Treatment | Generates reactive oxygen species upon light activation |

Table 2: Electrochemical Characteristics of AmNiPc Layers

| Parameter | Value |

|---|---|

| Ionization Potential | Estimated via CV |

| Optical Band Gap | 1.40 eV |

| Layer Thickness (after cycles) | 70 nm (3 cycles) |

| 180 nm (15 cycles) |

Mechanism of Action

The mechanism of action of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center plays a crucial role in these reactions, acting as a catalytic site. The compound’s electronic structure allows it to participate in redox reactions, making it effective in catalysis and other applications.

Comparison with Similar Compounds

Key Properties :

- Electronic Structure: Density functional theory (DFT) studies highlight strong electron-donating effects from amino groups, reducing the HOMO-LUMO gap and enhancing charge-transfer capabilities .

- Catalytic Activity : In CO₂ electroreduction, in situ reduction of Ni²⁺ to Ni⁺ in NiTAPc creates active sites for catalytic activation .

- Energy Storage: NiTAPc/MWCNT nanocomposites exhibit exceptional supercapacitive performance (981 F g⁻¹) due to nitrogen-rich redox-active sites .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Amino vs. Sulfonic Groups: NiTAPc’s amino groups provide stronger electron-donating effects than sulfonic groups in NiPc_s, enhancing charge mobility .

- Solubility: Sulfonated derivatives (e.g., NiPc_s) are water-soluble, whereas alkyl/aryl-substituted analogs (e.g., tBu4NiPc) require non-polar solvents .

Key Findings :

- NiTAPc outperforms unsubstituted and tert-butyl-substituted analogs due to redox-active amino groups and improved interfacial interactions with MWCNTs .

CO₂ Electroreduction :

Gas Sensing :

Photocatalysis :

- ZnO-NR/NiTAPc heterostructures degrade Rhodamine B with 98% efficiency under visible light, outperforming ZnO composites with unsubstituted NiPc (75%) .

Electronic and Spectroscopic Properties

| Compound | λₘₐₓ (Q-band, nm) | HOMO-LUMO Gap (eV) | Redox Potentials (V vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| NiTAPc | 680 | 1.8 | −0.57 (Ni²⁺/Ni⁺) | |

| NiPc_s | 670 | 2.1 | −0.45 (Ni²⁺/Ni⁺) | |

| CoTAPc (ATA-100) | 695 | 1.7 | −0.62 (Co²⁺/Co⁺) |

Insights :

- Amino substitution in NiTAPc red-shifts the Q-band compared to sulfonated derivatives, indicating extended π-conjugation .

Biological Activity

Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine (AmNiPc) is a metal phthalocyanine compound that has garnered significant attention in various fields due to its unique electronic properties and potential biological applications. This article explores the biological activity of AmNiPc, focusing on its antimicrobial properties, photodynamic therapy (PDT) applications, and electrochemical behavior.

Chemical Structure and Properties

This compound features a central nickel ion coordinated to a phthalocyanine macrocycle with four amino substituents. This structure enhances its solubility and reactivity compared to other phthalocyanines. The compound's formula is , and it exhibits significant π-conjugation, which is crucial for its electronic properties.

Antimicrobial Activity

In Vitro Studies

Research has demonstrated that AmNiPc exhibits antimicrobial activity against various bacterial strains. For instance, studies using disk diffusion methods revealed that AmNiPc effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 125 µg/mL for some strains .

Table 1: Antimicrobial Activity of Nickel(II) Tetra(amino)phthalocyanine

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 125 | 250 |

| Staphylococcus aureus | 125 | 250 |

| Pseudomonas aeruginosa | 250 | 500 |

These findings suggest that AmNiPc could be a promising candidate for developing new antimicrobial agents.

Photodynamic Therapy (PDT)

AmNiPc has also been investigated for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for targeting cancer cells. Studies indicate that AmNiPc can produce singlet oxygen efficiently when irradiated with light at specific wavelengths .

Case Study: PDT Efficacy

In a controlled study involving human breast adenocarcinoma cells (MCF-7), AmNiPc demonstrated significant cytotoxic effects when activated by light. The compound showed minimal dark toxicity but effectively reduced cell viability under light exposure, highlighting its potential as a therapeutic agent in cancer treatment .

Electrochemical Behavior

The electrochemical properties of AmNiPc have been extensively studied using techniques such as cyclic voltammetry. The redox behavior of the compound reveals multiple electron transfer processes associated with the nickel center and the phthalocyanine ring. Characteristic peaks observed during voltammetric scans correspond to one-electron processes occurring within the phthalocyanine structure .

Table 2: Electrochemical Characteristics of AmNiPc

| Process | Voltage (V) | Description |

|---|---|---|

| Oxidation Peak A | -0.1 | Corresponds to Ni(II)/Ni(I) |

| Reduction Peak B | -1.5 | Indicates Ni(I)/Ni(0) |

| Reduction Peak C | -1.9 | Reflects further reduction steps |

These electrochemical properties not only provide insights into the compound's stability and reactivity but also suggest potential applications in sensors and organic electronics.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclotetramerization of phthalonitrile precursors substituted with amino groups. Key steps include refluxing precursors in non-aqueous solvents (e.g., DMF or quinoline) with nickel salts (e.g., NiCl₂) under inert gas. Intermediate characterization employs FT-IR to confirm amine functional groups (N-H stretching at ~3300 cm⁻¹) and UV-Vis spectroscopy to identify Q-band absorption (~670–700 nm), indicative of phthalocyanine ring formation .

Q. How do researchers validate the purity and structural integrity of Nickel(II) tetraaminophthalocyanine?

- Methodological Answer : Purity is assessed via elemental analysis (C, H, N percentages) and mass spectrometry (e.g., MALDI-TOF for molecular ion peaks). X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are critical for confirming nickel coordination geometry (square-planar) and oxidation state (+2). For example, XAS edge energy shifts can distinguish Ni²⁺ from other oxidation states .

Advanced Research Questions

Q. How do amino substituents influence the electronic and electrocatalytic properties of Nickel(II) tetraaminophthalocyanine?

- Methodological Answer : Amino groups enhance electron-donating capacity, altering frontier molecular orbitals. Cyclic voltammetry (CV) in non-aqueous media reveals redox potentials: Ni²⁺/Ni³⁺ transitions shift anodically (~0.3–0.5 V vs. Ag/AgCl) due to ligand effects. Density functional theory (DFT) simulations correlate substituent-induced charge redistribution with catalytic activity, such as improved oxygen reduction reaction (ORR) kinetics in fuel cells .

Q. What methodologies are used to evaluate the biological activity of Nickel(II) tetraaminophthalocyanine, and how do structural modifications affect efficacy?

- Methodological Answer : Antitumor activity is tested via MTT assays against cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls. Antibacterial studies use disk diffusion assays (e.g., against E. coli). Substituent position and number impact activity; for instance, tetra-amino derivatives show higher DNA intercalation efficiency (via fluorescence quenching assays) than nitro- or carboxy-substituted analogs .

Q. How can researchers resolve contradictions in reported catalytic performance of Nickel(II) tetraaminophthalocyanine across studies?

- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., solvent purity, temperature) or measurement protocols (e.g., electrode pretreatment). Standardized testing under identical conditions (pH, electrolyte composition) and in situ characterization (e.g., Raman spectroscopy during catalysis) are recommended. Meta-analysis of XAS data can clarify whether axial ligand binding (e.g., H₂O or O₂) affects active-site accessibility .

Experimental Design & Theoretical Frameworks

Q. How should researchers design experiments to link the photophysical properties of Nickel(II) tetraaminophthalocyanine to its application in photocatalysis?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes (τ) and triplet quantum yields (Φ_T). Compare with zinc or copper phthalocyanines to assess metal-center effects. For photocatalytic dye degradation, correlate UV-Vis spectral changes (e.g., methylene blue absorption at 664 nm) with reaction kinetics under controlled light intensity and wavelength .

Q. What theoretical models explain the substituent-dependent electronic localization in Nickel(II) tetraaminophthalocyanine?

- Methodological Answer : DFT-based Hirshfeld charge analysis quantifies electron density shifts caused by amino groups. Frontier molecular orbital (FMO) diagrams visualize HOMO-LUMO gaps, which narrow with electron-donating substituents (e.g., HOMO at −5.2 eV for tetra-amino vs. −5.6 eV for nitro derivatives). These models align with experimental XPS valence band data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.